4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Overview
Description
The compound seems to be a derivative of dibenzoxazepinamines . Dibenzoxazepinamines are a class of heterocyclic compounds that have been studied for their potential in various applications .
Synthesis Analysis
Dibenzoxazepinamines can be synthesized from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The synthesis process is base-promoted and can be performed under metal-free conditions .Scientific Research Applications
Immunology Research
This compound has been used in the study of neutrophil extracellular traps (NETs) in immunology . NETs are a type of defense mechanism used by neutrophils, a type of white blood cell. This compound has been found to play a vital role in the generation of NETs .
Antibacterial Agents
Research has shown that derivatives of this compound have potential as antibacterial agents . Specifically, they have been found to inhibit the growth of Escherichia coli and Staphylococcus aureus .
Pharmaceutical Industry
The pharmaceutical industry has shown interest in the development of new oxepine derivatives for therapeutic purposes . This compound, being an oxepine derivative, could potentially be used in the development of new drugs .
Chemical Industry
The chemical industry could use this compound in the synthesis of other complex compounds . Its unique structure could make it a valuable starting material in various chemical reactions .
Biochemical Research
Given its biological activity, this compound could be used in biochemical research, particularly in studying cellular processes and mechanisms .
Development of Diagnostic Tools
Due to its interactions with biological systems, this compound could potentially be used in the development of diagnostic tools . For example, it could be used to develop assays that measure the activity of certain types of cells or proteins .
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .
Mode of Action
this compound, also known as ABO, interacts with ANXA7 and inhibits its function . This interaction suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF), which is often used as a biological marker for senescent cells .
Biochemical Pathways
The compound affects the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway . ABO decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This modulation of the AMPK/mTOR pathway indirectly regulates HP1γ phosphorylation .
Result of Action
The inhibition of ANXA7 by this compound results in the suppression of SAHF formation and senescence . This leads to the inhibition of the senescence of human dermal fibroblasts (HDFs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an AMPK activator or mTOR inhibitor can prevent ABO from increasing HP1γ phosphorylation
properties
IUPAC Name |
4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQHFIEXYXWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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